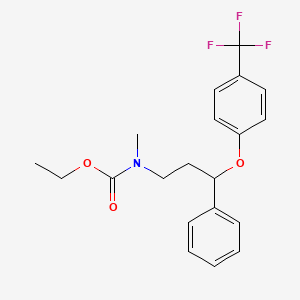

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

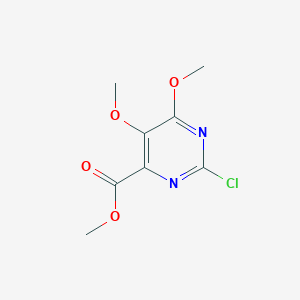

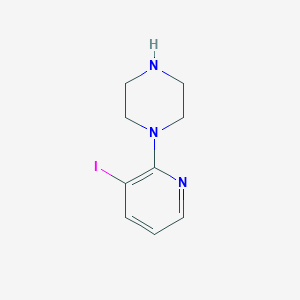

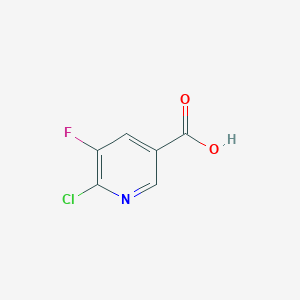

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is a chemical compound with the CAS Number: 204704-95-0 . It has a molecular weight of 381.39 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22F3NO3/c1-3-26-19 (25)24 (2)14-13-18 (15-7-5-4-6-8-15)27-17-11-9-16 (10-12-17)20 (21,22)23/h4-12,18H,3,13-14H2,1-2H3 . This code provides a specific description of the molecule’s structure. Further analysis would require specialized software to visualize the molecule based on this code.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 381.39 . More specific physical and chemical properties, such as solubility, melting point, and boiling point, are not mentioned in the search results.Applications De Recherche Scientifique

Enantioselective Synthesis and Bioanalog Studies

Enantioselective synthesis using strains of Saccharomyces cerevisiae has been explored for the production of chiral insect juvenile hormone analogs, indicating the potential for these compounds in biological applications (Novák et al., 2001). Similarly, the reduction potential of various strains of yeast for the synthesis of chiral cycloalkanols showcases the utility of these compounds in generating biologically active molecules with high enantiomeric purity (Zarevúcká et al., 2004).

Antimitotic Agents

Research on chiral isomers of ethyl carbamates has demonstrated their activity in biological systems, highlighting their potential as antimitotic agents. This suggests their applicability in cancer research, where the differentiation in activity between S- and R-isomers could provide insights into drug development strategies (Temple & Rener, 1992).

Phytoene Desaturase Inhibition

Compounds within this chemical family have shown marked inhibition of carotenoid biosynthesis, particularly in inhibiting plant-type phytoene desaturase. This points to their potential applications in agricultural chemistry, where they could serve as herbicides or growth regulators (Ohki et al., 2003).

Cyclization-Activated Prodrugs

The development of cyclization-activated prodrugs from basic carbamates of 4-hydroxyanisole demonstrates the application of these compounds in prodrug strategies. This research suggests their utility in drug delivery systems, where the controlled release of active drugs can be achieved through intramolecular cyclization-elimination reactions (Saari et al., 1990).

Synthetic Organic Chemistry

Additionally, the synthesis of N-arylcarbamates with tetrazole fragments and their derivatives showcases the versatility of these compounds in synthetic organic chemistry, providing avenues for the creation of novel molecules with potential pharmacological applications (Velikorodov et al., 2014).

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to influence various biochemical pathways due to its unique chemical properties .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs .

Propriétés

IUPAC Name |

ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO3/c1-3-26-19(25)24(2)14-13-18(15-7-5-4-6-8-15)27-17-11-9-16(10-12-17)20(21,22)23/h4-12,18H,3,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXZZUAGZGDPRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472558 |

Source

|

| Record name | Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate | |

CAS RN |

204704-95-0 |

Source

|

| Record name | Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)